molecular formula C17H18F2N2O4S2 B2754018 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide CAS No. 954702-58-0

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2754018
CAS No.: 954702-58-0
M. Wt: 416.46
InChI Key: FCAGJNFNVZLKBA-UHFFFAOYSA-N
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Description

The compound “N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide” is a complex organic molecule. It contains several functional groups including an ethylsulfonyl group, a tetrahydroisoquinoline group, and a difluorobenzenesulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroisoquinoline group suggests a cyclic structure, while the ethylsulfonyl and difluorobenzenesulfonamide groups would add complexity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the sulfonyl group could undergo reduction reactions, while the isoquinoline group might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar sulfonyl and amide groups might increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Activity

A study conducted by Cumaoğlu et al. (2015) focused on the synthesis of compounds bearing a sulfonamide fragment, including variations similar to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide. These compounds were evaluated for their in vitro anti-cancer activity against various cancer cell lines. The compounds showed significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting potential use in cancer treatment (Cumaoğlu et al., 2015).

Enzyme Inhibition

Hidaka et al. (1984) described the development of isoquinolinesulfonamide derivatives, which are potent inhibitors of various protein kinases. These compounds, including those structurally related to this compound, demonstrated significant inhibition of cAMP-dependent and cGMP-dependent protein kinases, indicating their potential as therapeutic agents for diseases involving dysregulated kinase activity (Hidaka et al., 1984).

Neuropharmacology

Chijiwa et al. (1989) synthesized a selective inhibitor of casein kinase I, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, derived from similar chemical structures as this compound. This inhibitor was found to have a potent effect on casein kinase I, an enzyme implicated in various neurological processes, suggesting potential applications in neuropharmacology and the study of neurological diseases (Chijiwa et al., 1989).

Potential Therapeutic Applications

Grunewald et al. (2005) investigated compounds structurally related to this compound, focusing on their inhibition of phenylethanolamine N-methyltransferase (PNMT). The study found that these compounds had high PNMT inhibitory potency and selectivity, indicating potential therapeutic applications in disorders related to PNMT enzyme activity (Grunewald et al., 2005).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. For instance, if it shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O4S2/c1-2-26(22,23)21-8-7-12-3-5-15(9-13(12)11-21)20-27(24,25)17-6-4-14(18)10-16(17)19/h3-6,9-10,20H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAGJNFNVZLKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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